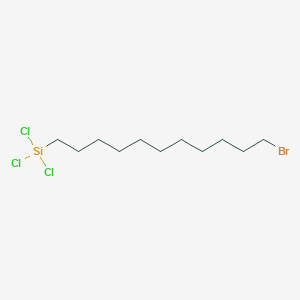

11-Bromoundecyltrichlorosilane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-bromoundecyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNQRNOPJAFMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79769-48-5 | |

| Record name | (11-Bromoundecyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Deposition Methodologies for 11 Bromoundecyltrichlorosilane Self Assembled Monolayers

Substrate Preparation for Silane (B1218182) Monolayer Formation

The quality of the resulting 11-bromoundecyltrichlorosilane SAM is intrinsically linked to the initial state of the substrate. Proper cleaning and activation are paramount to ensure a uniform and densely packed monolayer.

Cleaning and Activation Procedures for Silicon and Glass Substrates

Silicon and glass are common substrates for silanization due to their native oxide layers. acs.org A multi-step cleaning process is typically employed to remove organic and inorganic contaminants.

One widely used method for silicon wafers involves sonication in a detergent and water solution, followed by a rinse with deionized water and sonication in ethanol. nih.gov For a more aggressive cleaning, a "piranha" solution, a mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), is often used. acs.orgacs.orgmdpi.comnih.gov This is followed by a sequence of immersions in solutions of ammonium (B1175870) hydroxide/hydrogen peroxide/water and hydrochloric acid/hydrogen peroxide/water at elevated temperatures. acs.orgacs.org After these chemical treatments, the substrates are thoroughly rinsed with deionized water and dried, often with a stream of inert gas like argon. acs.orgacs.org

For glass slides, a common procedure involves washing with a mixture of methanol (B129727) and hydrochloric acid, followed by immersion in concentrated sulfuric acid to effectively remove surface contaminants. researchgate.net Another approach for glass involves treatment with a boiling "piranha" solution. soton.ac.uk Argon plasma cleaning is another effective method for both silicon and glass substrates. nih.gov

Table 1: Common Cleaning and Activation Procedures

| Substrate | Cleaning/Activation Method | Key Reagents | Reference |

| Silicon | Sonication & Solvent Rinse | Detergent, Deionized Water, Ethanol | nih.gov |

| Silicon | Piranha Etch & RCA Clean | H₂SO₄, H₂O₂, NH₄OH, HCl | acs.orgacs.org |

| Silicon | Argon Plasma Cleaning | Argon Gas | nih.gov |

| Glass | Acid Wash | Methanol, HCl, H₂SO₄ | researchgate.net |

| Glass | Piranha Etch | H₂SO₄, H₂O₂ | soton.ac.uk |

Role of Surface Hydroxyl Groups in Silanization

The success of the silanization process hinges on the presence of hydroxyl (-OH) groups on the substrate surface. mdpi.comtaylorandfrancis.com These groups act as reactive sites for the covalent attachment of the silane molecules. The cleaning and activation procedures described above are designed to not only clean the surface but also to generate a high density of these crucial hydroxyl groups. taylorandfrancis.com

The mechanism of attachment involves the hydrolysis of the trichlorosilyl (B107488) headgroup of the 11-bromoundecyltrichlorosilane molecule in the presence of a minute amount of water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. beilstein-journals.orgwikipedia.org A higher density of surface hydroxyl groups promotes the formation of a more uniform and densely packed monolayer. mdpi.com

Solution-Phase Deposition of 11-Bromoundecyltrichlorosilane

Solution-phase deposition is a widely utilized method for forming 11-bromoundecyltrichlorosilane SAMs due to its simplicity and scalability. acs.org This process involves immersing the prepared substrate into a dilute solution of the silane in an anhydrous organic solvent.

Solvent Selection and Concentration Optimization for Monolayer Formation

The choice of solvent is critical for achieving a high-quality SAM. Anhydrous solvents are essential to prevent premature polymerization of the trichlorosilane (B8805176) in the bulk solution. Toluene (B28343) and bicyclohexyl (B1666981) are commonly used solvents for the deposition of 11-bromoundecyltrichlorosilane. acs.orgnih.govacs.org Dichloromethane (B109758) has also been reported as a suitable solvent. utexas.edu

The concentration of the 11-bromoundecyltrichlorosilane solution is another key parameter. A typical concentration used in research is a 1 mM solution in toluene. acs.orgacs.org In some studies, a 1% (v/v) solution in dry dichloromethane has been used. utexas.edu Optimization of the concentration is necessary to ensure the formation of a monolayer rather than multilayers or aggregates. researchgate.net For instance, studies on similar silanes have shown that concentrations as low as 0.05 mM can result in partial coverage. researchgate.net

Table 2: Solvent and Concentration for 11-Bromoundecyltrichlorosilane Deposition

| Solvent | Concentration | Reference |

| Toluene | 1 mM | acs.orgacs.org |

| Bicyclohexyl | Not specified (10 μL total trichlorosilane) | nih.gov |

| Dichloromethane | 1% (v/v) | utexas.edu |

Influence of Reaction Time and Temperature on SAM Quality

The duration of the immersion and the temperature of the deposition solution significantly impact the final quality of the SAM. Longer reaction times generally lead to more ordered and densely packed monolayers. For 11-bromoundecyltrichlorosilane, deposition times ranging from 1 hour to 16 hours at room temperature have been reported. acs.orgnih.govacs.org One study specified a deposition time of 16 hours in a 1 mM toluene solution. acs.orgacs.org Another used a 1-hour deposition at room temperature in bicyclohexyl. nih.gov

While many depositions are carried out at room temperature, some protocols may involve elevated temperatures to accelerate the reaction, though this must be carefully controlled to avoid degradation of the monolayer. db-thueringen.de For instance, one procedure involving a similar silane mentions carrying out the surface reaction at 65°C. uni.lu

Control of Water Content in Deposition Solvents

While anhydrous solvents are used, a trace amount of water is necessary to initiate the hydrolysis of the trichlorosilyl groups, which is the first step in the surface reaction. beilstein-journals.org The water content in the deposition solvent can significantly affect the rate of monolayer formation and its final structure. nih.gov Ideally, this water is present as a thin, uniform layer on the hydrophilic substrate surface rather than in the bulk solvent. beilstein-journals.org This surface-adsorbed water facilitates the hydrolysis of the silane molecules at the substrate interface, promoting the formation of a well-ordered monolayer. beilstein-journals.org Insufficient water can lead to incomplete monolayer formation, while excessive water in the solvent can cause the silane to polymerize in solution, leading to the deposition of aggregates on the surface. beilstein-journals.org Therefore, careful control over the water content, often achieved by using anhydrous solvents and performing the deposition in a controlled environment like a glove box, is crucial for reproducible, high-quality SAM formation. nih.gov

Formation of Mixed Self-Assembled Monolayers

The functional properties of a surface can be finely tuned by creating mixed self-assembled monolayers (SAMs), where two or more different silane molecules are deposited simultaneously. This approach allows for precise control over the presentation and density of specific chemical groups on the substrate.

Co-deposition with Non-Functionalized Alkyltrichlorosilanes

A common strategy for modulating surface properties involves the co-deposition of 11-bromoundecyltrichlorosilane with a non-functionalized counterpart, such as undecyltrichlorosilane. acs.org This process is typically carried out by immersing a substrate in a solution containing a mixture of the two silanes. The molecules self-assemble on the surface, forming a single, integrated monolayer. The final composition of the SAM is influenced by the relative concentrations of the functional and non-functional silanes in the deposition solution.

This technique creates a surface where bromine-terminated chains are interspersed with simple methyl-terminated alkyl chains. acs.org The presence of the non-functionalized silane acts as a spacer, effectively diluting the bromine functional groups across the surface. Research has demonstrated that highly controlled mixed molecular layers are crucial for studying the role of surface chemistry in biointerfaces, such as the interaction between bacteria and biomaterials. acs.org

Engineering Surface Chemical Density through Mixed SAM Composition

By systematically varying the molar ratio of 11-bromoundecyltrichlorosilane to a non-functionalized alkyltrichlorosilane (like undecyltrichlorosilane) in the deposition solution, the chemical density of the resulting SAM can be precisely engineered. acs.org Studies have shown a direct correlation between the concentration of the bromo-terminated silane in the solution and the density of bromine groups on the surface of the monolayer.

This control allows for the creation of surfaces with a gradient of chemical properties. For instance, the wettability of the surface, as measured by the static water contact angle, changes predictably with the surface composition. A pure methyl-terminated SAM (from undecyltrichlorosilane) is highly hydrophobic, while the introduction of the more polar bromine-terminated chains from 11-bromoundecyltrichlorosilane alters this property.

The following interactive table illustrates how the surface density of bromine groups, controlled by the solution concentration, affects the static water contact angle of the mixed monolayer.

| Solution Concentration of 11-Bromoundecyltrichlorosilane | Resulting Surface | Static Water Contact Angle (°) |

| 0% | Purely Alkyl-Terminated (CH₃) | 103 ± 2° |

| Intermediate % | Mixed CH₃ and Br-Terminated | Varies between 86° and 103° |

| 100% | Purely Bromo-Terminated (Br) | 86 ± 2° |

| This data is based on findings where mixed monolayers were prepared using varying concentrations of bromine-terminated and alkyl-terminated silanes. sciencesconf.org |

This ability to control the lateral organization and chemical makeup of the monolayer is essential for applications where specific surface interactions need to be promoted or prevented. acs.org

Alternative Deposition Techniques

While traditional solution immersion (or liquid-phase deposition) is a well-established method for forming SAMs, alternative techniques have been developed to meet different processing needs, such as speed, scalability, and application to specific types of substrates.

Spin Coating for Monolayer Preparation

Spin coating has emerged as a rapid and efficient alternative to the classic immersion method for preparing organosilane SAMs. researchgate.net This process involves dispensing a solution of the silane, such as 11-bromoundecyltrichlorosilane, onto a substrate and then spinning the substrate at high speed. The centrifugal force spreads the liquid evenly, and the solvent evaporates, leaving behind a thin film.

Key advantages of this technique include:

Speed: The deposition process is significantly faster than the hours-long immersion typically required for solution-phase deposition. atlas.jp

Reduced Solvent Consumption: Spin coating uses a much smaller volume of solvent compared to filling an immersion bath. researchgate.net

Scalability: The method is compatible with large-area substrates, such as 300 mm silicon wafers, making it suitable for industrial applications.

Studies have demonstrated that spin coating can produce robust, smooth, and homogeneous SAMs with quality and properties comparable to those formed by immersion. researchgate.net The technique has been successfully used to deposit silane monolayers for applications in low-k dielectric pore sealing.

Liquid-Phase Deposition on Nanostructures

Liquid-phase deposition remains a critical technique for the functionalization of complex, three-dimensional surfaces, particularly nanostructures. This method involves immersing a substrate with fabricated nanofeatures into a solution of 11-bromoundecyltrichlorosilane, typically in a dry solvent like toluene, to form a conformal monolayer.

This technique has been specifically applied to:

Silicon Oxide Nanostructures: Researchers have used liquid-phase deposition to selectively modify lithographically defined silicon oxide nanostructures. A 10 mM solution of 11-bromoundecyltrichlorosilane in dry toluene has been used to form a bromine-terminated monolayer on these features after 16 hours of immersion.

High-Aspect-Ratio (HAR) Nanopillars: SAMs of 11-bromoundecyltrichlorosilane have been deposited onto HAR silicon nanopillars to prevent their collapse during wet processing steps. atlas.jp The functionalization alters the surface energy and reduces the capillary and adhesive forces that cause the delicate structures to stick together and break. atlas.jp

This method ensures that all exposed surfaces of the nanostructures are evenly coated, providing a uniform functional layer essential for subsequent chemical modifications or for controlling surface interactions at the nanoscale.

Chemical Transformations and Post Functionalization Strategies of 11 Bromoundecyltrichlorosilane Monolayers

Nucleophilic Substitution Reactions on Bromine-Terminated Surfaces

The carbon-bromine bond at the terminus of the 11-bromoundecyltrichlorosilane monolayer is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion and the covalent attachment of new functionalities. This S(_N)2 reaction is a cornerstone for modifying these surfaces.

A prevalent and crucial modification of bromine-terminated SAMs is their conversion to azide-terminated monolayers. This transformation is typically achieved by immersing the bromine-functionalized substrate in a saturated solution of sodium azide (B81097) (NaN(_3)) in a polar aprotic solvent like dimethylformamide (DMF) and stirring for approximately 24 hours. acs.orgresearchgate.net This process replaces the terminal bromine atom with a highly reactive azide group (-N(_3)). nbinno.com

The successful conversion is confirmed through various surface analysis techniques. X-ray Photoelectron Spectroscopy (XPS) is a key method, where the appearance of a characteristic nitrogen 1s (N1s) signal confirms the presence of azide groups. nih.govresearchgate.net High-resolution XPS spectra of azide-terminated monolayers typically show two distinct peaks for the nitrogen 1s binding energies, one centered around 405 eV and another at approximately 400 eV, with a 1:2 area ratio, respectively. nih.gov The disappearance of the bromine signal in XPS also indicates a successful substitution.

Other characterization methods include grazing-angle infrared (IR) spectroscopy, which detects the characteristic asymmetric stretching vibration of the azide group around 2100 cm. nih.govresearchgate.net Water contact angle measurements also show a decrease of a few degrees upon conversion from the bromine to the more polar azide surface, indicating a change in surface energy. acs.org The kinetics of this substitution reaction can be monitored to control the areal density of the resulting azide groups on the surface. acs.org This azide-functionalized surface is a versatile platform, primarily for subsequent "click chemistry" reactions. researchgate.netnih.govdb-thueringen.de

| Parameter | Description | Typical Values/Observations | References |

|---|---|---|---|

| Reagent | Sodium Azide (NaN3) | Saturated solution | acs.orgresearchgate.net |

| Solvent | Dimethylformamide (DMF) | - | acs.org |

| Reaction Time | Duration of substrate immersion | ~24 hours | acs.org |

| XPS Analysis | Appearance of Nitrogen 1s signal | Peaks at ~400 eV and ~405 eV | nih.govresearchgate.net |

| Disappearance of Bromine signal | - | - | |

| IR Spectroscopy | Azide asymmetric stretch (νas(N3)) | ~2100 cm-1 | researchgate.net |

| Water Contact Angle | Change upon conversion | Decrease of ~3° | acs.org |

The bromine-terminated surface of 11-bromoundecyltrichlorosilane monolayers can be directly functionalized with biologically relevant molecules through in situ S(_N)2 reactions. One such example is the immobilization of pterin (B48896) moieties. Pterins are a class of heterocyclic compounds that are components of many cofactors and pigments. By reacting the bromine-terminated SAM with a suitable pterin derivative, a surface with specific biochemical recognition properties can be created. The nucleophilic pterin displaces the bromide on the surface, forming a covalent bond. This strategy is useful for creating biocompatible surfaces or biosensors designed to study interactions involving pterin-binding proteins.

Creating thiol-terminated (-SH) surfaces from bromine-terminated SAMs is another valuable transformation. Thiol groups are highly reactive and can be used to immobilize a wide range of molecules, including proteins and nanoparticles. nih.gov One common method involves a two-step process: first, the bromine-terminated surface is reacted with a protected thiol, such as potassium thioacetate, to form a thioacetate-terminated monolayer. Subsequently, the protecting acetyl group is cleaved, often using a base like 1,8-Diazabicycloundec-7-ene (DBU) in methanol (B129727), to expose the free thiol group. researchgate.net The disappearance of the thioacetate carbonyl peak (around 1697 cm) in IR spectra indicates successful cleavage. researchgate.net Alternatively, reagents like sodium hydrosulfide can be used for a more direct conversion. The resulting thiol-functionalized surfaces are known for their ability to form strong bonds with gold and can participate in thiol-ene click reactions or form disulfide bonds. researchgate.nettum.de

Click Chemistry on Azide-Functionalized Surfaces

Surfaces functionalized with azide groups, as described in section 3.1.1, are ideal platforms for "click chemistry". This term describes reactions that are high-yield, bio-orthogonal, and create stable products with minimal byproducts. poly-an.de

The most prominent click reaction utilized on these surfaces is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). interchim.frnih.gov This reaction involves the cycloaddition between the surface-bound azide and an alkyne-containing molecule to form a stable 1,2,3-triazole linkage. nih.govnih.gov The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO(_4)), and a reducing agent, such as sodium ascorbate. nih.govnih.gov

This method is exceptionally versatile for grafting a wide array of molecules onto the surface, including polymers, peptides, and electroactive species like ferrocene. drexel.edursc.orgnih.gov The reaction is highly efficient and can proceed rapidly under mild conditions, often in aqueous or mixed solvent systems. nih.govacs.orgmdpi.com The success of the CuAAC reaction is confirmed by XPS, where the characteristic N1s signal of the azide group is replaced by a single, broader N1s peak corresponding to the newly formed triazole ring at around 400.5 eV. nih.govacs.org The reaction's efficiency allows for precise control over the surface density of the grafted molecules by controlling the initial density of azide groups. nih.gov

| Component | Role | Common Examples | References |

|---|---|---|---|

| Surface | Provides azide functionality | Azide-terminated SAM on silicon or gold | nih.govnih.gov |

| Molecule to be Grafted | Provides alkyne functionality | Alkyne-terminated peptides, ferrocene derivatives, polymers | rsc.orgnih.govotago.ac.nz |

| Catalyst Precursor | Source of copper | Copper(II) sulfate pentahydrate (CuSO4·5H2O) | nih.govnih.gov |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium ascorbate | nih.govnih.gov |

| Ligand (Optional) | Stabilizes the Cu(I) catalyst | Tris(benzyltriazolylmethyl)amine (TBTA) | nih.gov |

| Solvent | Reaction medium | Water/Ethanol, DMSO, DMF | nih.govnih.govnih.gov |

A specific and powerful application of the CuAAC reaction on azide-terminated surfaces is the covalent immobilization of fluorescent dyes. db-thueringen.denih.gov By using an alkyne-functionalized fluorophore, researchers can create surfaces with specific photophysical properties. setabiomedicals.commdpi.com This technique is widely used for creating fluorescent biosensors, imaging platforms, and for tracking reactions on surfaces. rsc.orgnih.gov

A variety of fluorescent dyes, such as coumarins, fluoresceins, and rhodamines, can be synthesized with terminal alkyne groups, making them suitable for this click reaction. nih.govrsc.orgjenabioscience.com The covalent attachment ensures the stability of the dye on the surface, preventing leaching. mdpi.com The high specificity of the click reaction ensures that the dye is only attached to the desired azide sites, allowing for the creation of patterned or spatially controlled fluorescent surfaces. rsc.org The successful attachment can be readily confirmed by fluorescence microscopy, providing direct visual evidence of the surface modification. mdpi.comresearchgate.net

Integration of Coumarin Derivatives

The functionalization of surfaces with fluorescent molecules is a significant area of research for applications in sensor devices and molecular electronics. ntmdt-si.comnih.gov Self-assembled monolayers (SAMs) of 11-bromoundecyltrichlorosilane provide a versatile platform for the covalent attachment of such molecules, including coumarin derivatives. ntmdt-si.com The process involves a multi-step chemical transformation of the terminal bromine group.

Initially, a stable monolayer of 11-bromoundecyltrichlorosilane is formed on a substrate such as glass or silicon. ntmdt-si.com The terminal bromine moieties of this monolayer are then chemically converted into azide groups. This is typically achieved by reacting the bromine-terminated surface with a solution of sodium azide in a suitable solvent like dimethylformamide (DMF). acs.org X-ray photoelectron spectroscopy (XPS) and grazing angle FT-IR spectroscopy can be used to monitor this conversion, with studies suggesting a quantitative conversion of over 95%. ntmdt-si.com

Once the azide-terminated monolayer is prepared, a fluorescent coumarin derivative, which has been functionalized with a terminal acetylene group, can be attached via a copper(I)-catalyzed 1,3-dipolar cycloaddition, a type of "click chemistry" reaction. ntmdt-si.comnih.gov This reaction forms a stable triazole linkage between the surface and the coumarin molecule. ntmdt-si.com The successful attachment of the coumarin dye can be confirmed by various surface analysis techniques, including XPS and fluorescence spectroscopy. ntmdt-si.com For example, a noticeable redshift in the fluorescence emission spectrum of the attached coumarin can indicate its successful integration into the monolayer, reflecting the change in the local polarity of the dye's environment. ntmdt-si.com

This sequential modification strategy demonstrates the utility of 11-bromoundecyltrichlorosilane as a precursor for creating surfaces with tailored optical properties. ntmdt-si.comnih.gov

Microcontact Printing for Patterned Surface Functionalization

Microcontact printing (μCP) is a soft lithography technique that enables the creation of patterned self-assembled monolayers (SAMs) on a substrate. bu.eduwikipedia.org This method utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer "ink" molecules onto a surface with high fidelity. wikipedia.orgnih.gov While direct studies detailing the use of 11-bromoundecyltrichlorosilane as an ink for μCP are not prevalent, the principles of the technique can be applied to create patterned surfaces originating from this compound.

The general process of μCP involves several key steps:

Stamp Fabrication : A master with the desired pattern is created using photolithography. wikipedia.org A liquid prepolymer of PDMS is then cast against this master and cured to produce the elastomeric stamp. wikipedia.org

Inking the Stamp : The stamp is "inked" with a solution of the desired molecule, in this case, 11-bromoundecyltrichlorosilane. The non-polar nature of PDMS is suitable for the transfer of organosilanes.

Printing : The inked stamp is brought into conformal contact with the substrate (e.g., a silicon wafer with a native oxide layer). wikipedia.org The 11-bromoundecyltrichlorosilane molecules are transferred from the raised regions of the stamp to the substrate, where they can self-assemble into a monolayer. nih.gov

This process would result in a patterned SAM of 11-bromoundecyltrichlorosilane, with the bromine-terminated alkyl chains selectively located in the printed areas. These patterned bromine-terminated regions can then be further functionalized using the chemical transformations described in other sections, allowing for the spatially controlled attachment of other molecules, such as coumarin derivatives or polymer brushes. ntmdt-si.comcmu.edu This technique provides a powerful tool for fabricating chemically patterned surfaces for a wide range of applications, from microarrays to cell patterning. nih.govbu.edu

Organocatalytic Surface Reactions

Organocatalysis offers a powerful approach for the in situ modification of self-assembled monolayers, enabling the creation of complex molecular architectures on surfaces under mild reaction conditions. acs.org SAMs derived from 11-bromoundecyltrichlorosilane serve as a robust starting point for such surface-confined organocatalytic transformations. acs.org

Michael Addition-Lactonization Processes on SAMs

One notable example of an organocatalytic reaction on a modified 11-bromoundecyltrichlorosilane SAM is the isothiourea-mediated Michael addition–lactonization. acs.org This process begins with the transformation of the initial bromine-terminated surface. The bromine groups are first converted to azides, and then a "click" reaction is used to attach a trifluoromethylenone moiety. acs.org

This enone-terminated surface is then subjected to a Michael addition–lactonization reaction with an arylacetic acid in the presence of an organocatalyst. acs.org This sequence of reactions allows for the late-stage formation of functionalized trifluoromethyldihydropyranones directly on the surface. acs.org The progress of this multi-step surface modification can be tracked using techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and contact angle goniometry. acs.org

Synthesis of Dihydropyranone-Tethered Surfaces

The Michael addition-lactonization process described above directly leads to the synthesis of dihydropyranone-tethered surfaces. acs.org The conversion efficiency of the enone-terminated surface to the dihydropyranone can be estimated to be in the range of 40–70%. acs.org This organocatalytic approach provides a versatile method for creating chiral, heterocyclic structures on a surface, which can be of interest for applications in enantioselective separations and sensing. acs.org

Polymer Grafting from 11-Bromoundecyltrichlorosilane Initiated Surfaces

The terminal bromine atoms of 11-bromoundecyltrichlorosilane monolayers serve as excellent initiation sites for surface-initiated controlled radical polymerizations, allowing for the growth of well-defined polymer brushes from the surface. cmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP) Initiation from Bromine Sites

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a widely used "grafting from" technique to create dense polymer brushes on various substrates. cmu.edumdpi.com The bromine-terminated SAMs formed from 11-bromoundecyltrichlorosilane can act as a layer of initiators for ATRP. cmu.eduutexas.edu

The process is initiated by immersing the substrate with the 11-bromoundecyltrichlorosilane monolayer into a solution containing the desired monomer, a transition metal catalyst (typically a copper complex), and a ligand. mdpi.com The catalyst activates the carbon-bromine bond, generating a radical on the surface that then propagates by adding monomer units. mdpi.com The controlled nature of ATRP allows for precise control over the thickness, composition, and architecture of the resulting polymer brushes. cmu.edumdpi.com

Controlled Polymerization for Tailored Surface Properties

The terminal bromine atom on self-assembled monolayers (SAMs) of 11-bromoundecyltrichlorosilane serves as a highly effective initiation site for surface-initiated controlled radical polymerization (SI-CRP) techniques. This approach allows for the "grafting-from" of well-defined polymer brushes, enabling precise control over the chemical and physical properties of the interface. Techniques such as surface-initiated atom transfer radical polymerization (SI-ATRP) are particularly well-suited for this purpose.

In a typical SI-ATRP process, the bromine moiety on the monolayer acts as an initiator. In the presence of a transition metal catalyst complex (e.g., a copper-ligand complex), the bromine atom is reversibly abstracted, creating a radical on the alkyl chain that initiates the polymerization of vinyl monomers. The "living" nature of this polymerization allows for the growth of polymer chains with controlled molecular weight, low polydispersity, and defined architecture.

The density of the initiator on the surface is a critical parameter that dictates the grafting density and thickness of the resulting polymer brush. By co-assembling 11-bromoundecyltrichlorosilane with a non-initiating silane (B1218182), the spacing between polymer chains can be systematically varied. This control over initiator density directly influences the ultimate "footprint" and conformation of the grafted polymer molecules. For instance, a higher initiator density leads to more crowded, stretched polymer brushes, while a lower density results in more coiled, "mushroom-like" polymer structures.

A variety of monomers can be polymerized from these bromine-terminated surfaces to create interfaces with specific functionalities. For example, grafting of poly(N-isopropylacrylamide) (PNIPAAM) creates thermoresponsive surfaces that can switch between hydrophilic and hydrophobic states with changes in temperature. Similarly, the polymerization of acrylates or methacrylates can be used to tailor properties such as wettability, biocompatibility, and chemical resistance.

| Polymerization Technique | Key Features | Resulting Surface Properties |

| Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Controlled chain growth, low polydispersity, versatile for various monomers. | Tailored thickness, grafting density, and chemical functionality. |

| Activators Regenerated by Electron Transfer (ARGET) ATRP | Requires significantly lower concentrations of the copper catalyst. | Similar control to SI-ATRP with reduced catalyst contamination. |

Other Advanced Surface Modification Reactions

Beyond polymerization, the versatile bromine terminus of 11-bromoundecyltrichlorosilane monolayers can be leveraged for a range of other advanced surface modification reactions, enabling the introduction of complex functionalities.

Diels-Alder Cycloaddition for Adhesion Modulation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, can be employed to create robust, thermally reversible linkages on surfaces, offering a sophisticated method for modulating adhesion. To utilize this reaction, the bromine-terminated surface must first be converted to present either a diene or a dienophile.

This is typically achieved through a two-step process:

Nucleophilic Substitution: The terminal bromine is first substituted with a molecule containing the desired reactive moiety. For example, reacting the bromo-terminated SAM with a nucleophile that also contains a furan (diene) or maleimide (B117702) (dienophile) group.

Diels-Alder Reaction: The newly functionalized surface can then be reacted with a complementary molecule. For instance, a furan-terminated surface can be reacted with a maleimide-functionalized polymer or nanoparticle to form a stable cyclohexene adduct.

A key advantage of the Diels-Alder linkage is its thermal reversibility. Upon heating, the cycloadduct can undergo a retro-Diels-Alder reaction, breaking the covalent bond and allowing for the controlled detachment of the bound species. This "catch and release" capability is highly desirable for applications in reusable sensors, microfabrication, and advanced adhesives.

Binding of Nucleophilic Compounds (e.g., Alkylamines, Alkylthiols, Thiol-Tagged DNA Oligonucleotides)

The carbon-bromine bond at the terminus of the monolayer is susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward and efficient route for covalently attaching a wide array of molecules. researchgate.net This allows for the precise tailoring of surface chemistry.

Alkylamines and Alkylthiols: Primary and secondary amines, as well as thiols, are effective nucleophiles that can readily displace the bromide leaving group. This reaction forms a stable carbon-nitrogen or carbon-sulfur bond, respectively. By selecting alkylamines or alkylthiols with different chain lengths or additional functional groups, the surface properties, such as hydrophobicity and chemical reactivity, can be systematically tuned.

Thiol-Tagged DNA Oligonucleotides: This nucleophilic substitution pathway is particularly valuable for bio-interface applications, such as the fabrication of DNA microarrays. Single-stranded DNA (ssDNA) oligonucleotides, synthetically modified to include a thiol group at one end (thiol-tagged DNA), can be immobilized on the 11-bromoundecyltrichlorosilane monolayer. The thiolate anion acts as the nucleophile, displacing the bromine and forming a covalent thioether linkage that anchors the DNA to the surface.

The efficiency of this immobilization allows for the creation of high-density DNA surfaces. These surfaces can then be used for hybridization studies, where they are exposed to complementary DNA strands, enabling applications in genetic diagnostics and biosensing.

| Nucleophile | Resulting Linkage | Key Applications |

| Alkylamine (R-NH₂) | Secondary Amine (C-NH-R) | Altering surface charge, further functionalization. |

| Alkylthiol (R-SH) | Thioether (C-S-R) | Creating hydrophobic/hydrophilic surfaces, attaching biomolecules. |

| Thiol-tagged DNA | Thioether (C-S-DNA) | DNA microarrays, biosensors, genetic screening. |

Structural and Chemical Characterization of 11 Bromoundecyltrichlorosilane Modified Substrates

Spectroscopic Analysis of Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS): Survey and High-Resolution Spectra

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com

Following the formation of a self-assembled monolayer of 11-bromoundecyltrichlorosilane, XPS analysis is crucial for confirming the presence of the bromine terminus. High-resolution scans of the Br 3d region are particularly informative. For instance, after immersing silicon or glass substrates in a toluene (B28343) solution of 11-bromoundecyltrichlorosilane, a distinct peak corresponding to bromine is observed in the XPS spectrum, confirming the successful deposition of the monolayer. utwente.nlntmdt-si.com The Br 3d peak typically appears at a binding energy of approximately 71 eV. researchgate.net

Subsequent chemical modifications of the bromine-terminated surface can also be monitored effectively with XPS. For example, in a nucleophilic substitution reaction to replace bromine with an azide (B81097) group (–N₃), the disappearance of the Br 3d signal and the emergence of a characteristic N 1s signal provide clear evidence of the conversion. utwente.nltue.nl The N 1s spectrum of an azide-terminated monolayer often shows a split peak, with maxima around 401 eV and 405 eV, corresponding to the differently charged nitrogen atoms within the azide moiety. ntmdt-si.com Further reaction, such as a "click" reaction to form a triazole, results in a change in the N 1s spectrum, typically to a single, broader peak, indicating the successful formation of the new linkage. ntmdt-si.comtue.nl

| XPS Analysis of Surface Modifications | |

| Modification Step | Key XPS Observations |

| 11-Bromoundecyltrichlorosilane SAM | Appearance of a Br 3d peak (~71 eV). researchgate.net |

| Azide Substitution | Disappearance of the Br 3d peak and appearance of a split N 1s peak (~401 eV and ~405 eV). ntmdt-si.com |

| Triazole Formation (Click Chemistry) | The N 1s peak changes from a split peak to a single, broader peak. ntmdt-si.comtue.nl |

Fourier Transform Infrared (FTIR) Spectroscopy: Grazing Angle and Attenuated Total Reflection (ATR-IR) Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Grazing Angle FTIR (GA-FTIR) and Attenuated Total Reflection FTIR (ATR-FTIR) are surface-sensitive variations of this technique, ideal for studying thin films and monolayers. tuni.fidtic.mil

For an 11-bromoundecyltrichlorosilane monolayer, the FTIR spectrum is characterized by the C-H stretching vibrations of the undecyl chain. The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes, typically around 2926 cm⁻¹ and 2855 cm⁻¹, respectively, can provide information about the conformational order of the alkyl chains. researchgate.net While these values indicate a reasonably ordered monolayer, they are slightly higher than those observed for more densely packed monolayers like octadecyltrichlorosilane (B89594), suggesting a less ordered packing due to the shorter alkyl chain and the bulky bromine terminus. researchgate.net

Following the conversion of the bromine group to an azide, a distinct peak appears in the FTIR spectrum at approximately 2100 cm⁻¹, which is characteristic of the azide stretching vibration. ntmdt-si.comresearchgate.net This, in conjunction with the persistence of the C-H stretching peaks, confirms the successful functionalization of the monolayer while maintaining its basic structural integrity. ntmdt-si.com

Solid-State Nuclear Magnetic Resonance (ssNMR) for Functional Group Incorporation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of solid materials at a molecular level. It can be used to confirm the incorporation of functional groups onto a surface. For materials functionalized with organosilanes, ¹³C and ²⁹Si ssNMR are particularly useful. researchgate.nettandfonline.com While specific ssNMR data for 11-bromoundecyltrichlorosilane modified substrates is not extensively detailed in the provided context, the technique is generally applied to confirm the successful grafting of functional groups onto materials like lignocellulosic fillers. researchgate.nettandfonline.comsci-hub.se

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. For self-assembled monolayers, Grazing Incidence X-ray Diffraction (GIXD) is employed to study the lateral packing and ordering of the molecules. nih.gov

Studies on similar long-chain alkylsilane SAMs have shown that the molecules can form a hexagonal packing order. elsevierpure.comresearchgate.net The degree of structural order in these monolayers can be influenced by the density of siloxane bonds at the interface. elsevierpure.com While specific XRD data for 11-bromoundecyltrichlorosilane monolayers is not prevalent in the provided search results, the technique is fundamental in confirming the crystalline nature and packing of such films. nih.govresearchgate.net The powder XRD patterns of materials functionalized with organosilanes can confirm the retention of the underlying substrate's porous structure, if applicable. researchgate.net

Modulation Infrared Reflection-Adsorption Spectroscopy

Modulation Infrared Reflection-Adsorption Spectroscopy (M-IRRAS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on surfaces. While not explicitly detailed for 11-bromoundecyltrichlorosilane in the provided context, it is a powerful tool for analyzing the orientation and structure of self-assembled monolayers.

Surface Morphology and Topography Assessment

The physical landscape of the modified substrate is as important as its chemical composition. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize and quantify the surface morphology and topography.

AFM is a high-resolution scanning probe microscopy technique that can be used to produce topographical maps of surfaces. acs.org For surfaces modified with 11-bromoundecyltrichlorosilane, AFM studies have shown the formation of a silane (B1218182) layer with a thickness of approximately 1.6 to 2.0 nm. beilstein-journals.org This is consistent with the expected length of the molecule and indicates the formation of a monolayer. beilstein-journals.org The roughness of the film can also be assessed, which can be affected by subsequent reaction steps. For instance, further functionalization can sometimes lead to an increase in surface roughness. acs.orgacs.org

Atomic Force Microscopy (AFM) for Surface Roughness and Feature Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. tribology.rs It is instrumental in evaluating the surface roughness and identifying features on substrates modified with 11-bromoundecyltrichlorosilane.

Studies show that the initial cleaning processes, such as using a piranha solution, yield exceptionally smooth and clean silicon wafer surfaces suitable for modification. acs.org Following the deposition of the 11-bromoundecyltrichlorosilane monolayer, AFM analysis typically reveals a slight increase in surface roughness. st-andrews.ac.uknist.gov While the resulting surfaces remain relatively smooth, the increase in roughness is an indicator of the successful formation of the organic layer. For instance, one study noted that while the initial substrate was featureless, subsequent modification and further functionalization led to a measurable increase in surface roughness to (0.95 ± 0.11) nm. nist.gov The presence of some larger elevations may also be observed, potentially due to polymerization of the silane within the solution before deposition on the surface. beilstein-journals.org

Table 1: AFM Surface Roughness Data

| Surface State | Reported Roughness (RMS) | Observation |

| Clean Silicon Substrate | Very low (near-atomic flatness) | Ideal for SAM deposition. acs.org |

| After 11-Bromoundecyltrichlorosilane Modification | Slight increase from baseline | Indicates formation of the organic monolayer. st-andrews.ac.uk |

| After Further Functionalization | (0.95 ± 0.11) nm | Demonstrates changes upon subsequent chemical reactions. nist.gov |

Scanning Electron Microscopy (SEM) for Modified Material Morphology

Scanning Electron Microscopy (SEM) is another powerful technique for characterizing surface morphology. It uses a focused beam of electrons to generate images of a sample's surface, providing information on texture and structure over a larger area than AFM. For materials modified with 11-bromoundecyltrichlorosilane, SEM can be utilized to assess the uniformity and integrity of the resulting self-assembled monolayer, complementing the high-resolution topographical data from AFM.

Wettability and Surface Energy Characterization

The terminal bromine group of the 11-bromoundecyltrichlorosilane molecule dictates the surface's interaction with liquids. This is quantified through contact angle measurements, which in turn allow for the calculation of surface energy.

Contact Angle Measurements for Hydrophobicity and Surface Termination Evaluation

Contact angle goniometry is a standard method to determine the wettability of a solid surface. acs.org The contact angle of a water droplet on a surface is a direct measure of its hydrophobicity; high contact angles indicate a hydrophobic (water-repelling) surface, while low angles suggest a hydrophilic (water-attracting) surface. espci.fr

Clean silicon oxide substrates are inherently hydrophilic, exhibiting very low water contact angles, typically in the range of 5° to 20°. acs.org Upon the formation of a self-assembled monolayer of 11-bromoundecyltrichlorosilane, the surface chemistry is altered significantly. The alkyl chains and terminal bromine atoms create a new surface that is less polar. This change is confirmed by a substantial increase in the water contact angle, with reported values around 80° for a Br-terminated SAM on a non-structured substrate. tue.nl This demonstrates a shift to a relatively hydrophobic surface, confirming the successful and uniform deposition of the monolayer. st-andrews.ac.uktue.nl

Table 2: Water Contact Angle Measurements

| Surface | Water Contact Angle (θ) | Surface Property |

| Clean Si/SiO₂ Wafer | ~5° - 20° | Hydrophilic acs.org |

| 11-Bromoundecyltrichlorosilane SAM | ~80° | Hydrophobic tue.nl |

Determination of Surface Energy Components (Dispersive, Polar, H-bonding)

The total surface energy of a material can be deconstructed into components that describe different types of intermolecular forces: dispersive (γD), polar (γP), and hydrogen-bonding (γH). utwente.nl These components are determined by measuring the contact angles of several liquids with known surface energy characteristics (e.g., water, diiodomethane, ethylene (B1197577) glycol) and applying theoretical models such as the extended Fowkes or Kitazaki theories. utwente.nlatlas.jp

Research into the surface energy of substrates functionalized with 11-bromoundecyltrichlorosilane has shown that these surfaces possess both dispersive and polar components. utwente.nl The dispersive component arises from van der Waals forces along the alkyl chains, while the polar component is attributed to the terminal bromine atom. Notably, these surfaces are found to lack a hydrogen-bonding component. utwente.nl This specific energy profile is a direct consequence of the chemical nature of the terminal group on the self-assembled monolayer.

Table 3: Surface Energy Components for 11-Bromoundecyltrichlorosilane Modified Surfaces

| Surface Energy Component | Presence | Origin |

| Dispersive (γD) | Yes | van der Waals forces from the undecyl alkyl chains. utwente.nl |

| Polar (γP) | Yes | Dipole interactions from the terminal C-Br bond. utwente.nl |

| Hydrogen-Bonding (γH) | No | Absence of H-bond donor/acceptor groups at the surface. utwente.nl |

Film Thickness Determination

Accurately measuring the thickness of the deposited monolayer is essential to confirm that a single, uniform layer has formed, rather than an uncontrolled, thicker polymer film.

Variable Angle Spectroscopic Ellipsometry (VASE)

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique renowned for its high sensitivity in measuring the thickness and refractive index of ultrathin films. nd.edu The method involves analyzing the change in polarization of light as it reflects from the sample surface over a range of wavelengths and incident angles. acs.org

To determine the thickness of an 11-bromoundecyltrichlorosilane monolayer, the sample is typically modeled as a multi-layer system, which includes the silicon substrate, a native silicon oxide layer, and a top "Cauchy" layer representing the organic SAM. acs.org A refractive index of approximately 1.45 is commonly used for the SAM layer in these models. acs.org

VASE measurements have confirmed the formation of monolayers with thicknesses consistent with the theoretical length of the molecule. Reported ellipsometric thicknesses for 11-bromoundecyltrichlorosilane SAMs range from 1.81 nm to (2.5 ± 0.2) nm. nist.govbeilstein-journals.org These experimental values align well with the calculated length of a fully extended 11-bromoundecyltrichlorosilane molecule, which is approximately 2.2 nm, providing strong evidence of a well-ordered, upright self-assembled monolayer. nist.gov

Table 4: VASE Film Thickness of 11-Bromoundecyltrichlorosilane SAMs

| Reported Thickness | Measurement Technique | Note |

| 1.81 nm | Ellipsometry | Consistent with monolayer formation. beilstein-journals.org |

| (2.5 ± 0.2) nm | Ellipsometry | Corresponds to the calculated length of the molecule (2.2 nm). nist.gov |

Thermal Stability Analysis of Modified Materials

The thermal stability of substrates modified with 11-bromoundecyltrichlorosilane is a critical factor in determining their suitability for various applications, particularly those involving elevated temperatures. Thermo-gravimetric analysis (TGA) is a fundamental technique employed to evaluate this stability by monitoring the mass of a sample as it is subjected to a controlled temperature program.

Thermo-Gravimetric Analysis (TGA)

Thermo-gravimetric analysis provides valuable insights into the thermal degradation profile of materials. For substrates functionalized with 11-bromoundecyltrichlorosilane, TGA can determine the temperature at which the organic monolayer begins to decompose, the rate of decomposition, and the amount of residual material.

Detailed research findings from TGA studies on silane-modified surfaces reveal a multi-step degradation process. Generally, the initial weight loss at lower temperatures (up to ~150°C) is attributed to the desorption of physically adsorbed water and solvents. The primary decomposition of the alkylsilane monolayer occurs at higher temperatures. For instance, self-assembled monolayers (SAMs) of organosilanes on silicon substrates have been shown to be stable up to certain temperature thresholds, beyond which the organic layer starts to degrade. researchgate.net

The degradation of the 11-bromoundecyltrichlorosilane monolayer involves the cleavage of C-C, C-H, C-Br, and Si-C bonds. The process is complex, with various fragments desorbing from the surface as the temperature increases. The siloxane (Si-O-Si) network that anchors the monolayer to the substrate typically exhibits higher thermal stability and decomposes at significantly higher temperatures. kglmeridian.com

Studies on various organosilane SAMs have shown that the thermal stability is influenced by the length of the alkyl chain and the nature of the terminal group. researchgate.netdiva-portal.org For instance, the desorption of alkyl chains from a surface generally occurs between 400°C and 600°C. The presence of the bromine atom in 11-bromoundecyltrichlorosilane may influence the degradation mechanism and onset temperature compared to a simple alkyl-terminated silane.

In a typical TGA experiment on a substrate modified with 11-bromoundecyltrichlorosilane, several distinct weight loss regions can be observed. The initial, minor weight loss is due to the removal of adsorbed moisture. The main weight loss event, corresponding to the decomposition and desorption of the organic monolayer, would be expected to occur in the range of 300°C to 500°C. The final residual mass at high temperatures would correspond to the inorganic substrate and any non-volatile residues from the silane.

The table below presents a hypothetical TGA data set for a silica (B1680970) substrate modified with 11-bromoundecyltrichlorosilane, illustrating the expected thermal degradation profile.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 25 - 150 | ~1-2% | Desorption of adsorbed water and solvents |

| 150 - 300 | Negligible | Region of thermal stability of the monolayer |

| 300 - 550 | Significant | Decomposition and desorption of the 11-bromoundecyl organic chain |

| > 550 | Stable | Residual inorganic substrate and siloxane network |

It is important to note that the exact temperatures and percentage of weight loss can vary depending on factors such as the nature of the substrate, the density and quality of the self-assembled monolayer, and the experimental conditions of the TGA measurement (e.g., heating rate, atmosphere).

Furthermore, the thermal stability of the modified material can be influenced by subsequent chemical modifications of the terminal bromine group. For example, if the bromine is replaced by a different functional group through nucleophilic substitution, the thermal stability of the resulting layer may be altered. tue.nl

Applications and Advanced Research Directions

Engineering of Advanced Materials and Composites

The application of 11-Bromoundecyltrichlorosilane in materials science is centered on its capacity to alter and improve the surface properties of various materials, leading to enhanced performance in demanding applications.

11-Bromoundecyltrichlorosilane is utilized for the surface treatment of polymers and ceramics to improve their compatibility and adhesion. uni.lumdpi.comelectronics.org By forming a self-assembled monolayer on the substrate, it can introduce a new chemical functionality to the surface. For instance, the bromine terminus can be converted to other functional groups, such as azides, which can then participate in "click chemistry" reactions. knowde.comtuwien.at This allows for the covalent bonding of different materials, which is crucial for creating robust composite materials. uni.lu The modification of ceramic nanoparticles with silanes like 11-bromoundecyltrichlorosilane can improve their dispersion within a polymer matrix, leading to enhanced properties of the resulting nanocomposite. mdpi.comelectronics.org

Table 1: Effects of Surface Treatment on Material Properties

| Material | Treatment | Observed Improvement |

|---|---|---|

| Polymers | Silanization with 11-Bromoundecyltrichlorosilane | Enhanced adhesion and compatibility with other materials. uni.lu |

| Ceramics | Surface modification with silanes | Improved dispersion in polymer matrices, leading to enhanced nanocomposite properties. mdpi.comelectronics.org |

In the realm of bio-composites, the functionalization of natural fillers is a key area of research. researchgate.net The surface of lignocellulosic materials can be modified to incorporate functional groups that can then react with a polymer matrix. tandfonline.com This covalent linking leads to stronger interfacial bonding and better compatibility between the filler and the matrix, resulting in bio-composites with higher mechanical properties and improved thermal stability. researchgate.net While the direct use of 11-bromoundecyltrichlorosilane is a step in a multi-stage process, its foundational role in creating a reactive surface is critical. tandfonline.com

The demand for lightweight and high-strength materials in sectors like aerospace and automotive drives the development of advanced composites. uni.lu The ability to create strong and durable bonds between different materials is paramount for the performance and longevity of these composites. uni.lu The use of organosilanes for surface modification plays a role in achieving this. Furthermore, in the energy sector, materials with tailored surface properties are essential for applications such as embedded capacitors in electronic devices, where polymer-ceramic composites with high dielectric constants are required. electronics.org

Microelectronics and Device Fabrication

11-Bromoundecyltrichlorosilane is a key enabler in the fabrication of next-generation electronic devices, particularly in the field of organic electronics. Its ability to form well-defined self-assembled monolayers is crucial for creating the intricate, layered structures required for these devices. gelest.com

Self-assembled monolayers of functionalized silanes are now established as critical interlayers and electronically active layers in a variety of organic electronic devices. gelest.com These include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and non-volatile memories (NVMs). gelest.comencyclopedia.pub The use of SAMs can help to fine-tune the work functions of inorganic electrodes, which minimizes the energy barriers for charge carrier injection or extraction. gelest.com The terminal bromine group of 11-bromoundecyltrichlorosilane provides a versatile platform for further chemical modification, allowing for the attachment of a wide range of organic molecules to tailor the electronic properties of the surface. gelest.com

Table 2: Applications of 11-Bromoundecyltrichlorosilane in Organic Electronics

| Device Type | Function of 11-Bromoundecyltrichlorosilane-derived SAMs |

|---|---|

| OLEDs, OPVs, OTFTs, NVMs | Formation of crucial interlayers and electronically active layers. gelest.com |

| OTFTs | Creation of patterned surfaces for selective deposition of organic semiconductors. kuleuven.be |

A significant challenge in the fabrication of high-performance organic thin-film transistors (OTFTs) is the controlled deposition of the organic semiconductor to form the active channel. kuleuven.bersc.orgnih.gov 11-Bromoundecyltrichlorosilane, in conjunction with other silanes, can be used to create patterned surfaces with different surface energies. kuleuven.be This allows for the selective growth of the organic semiconductor, forming a high-mobility, two-dimensional film on the desired active areas and a poorly connected, low-mobility film on the passive areas. kuleuven.be This technique is a promising route for the fabrication of large arrays of organic single-crystal transistors, which are essential for applications like flexible displays and sensor arrays. nih.gov

Control of Surface Interactions for Device Performance and Reliability

11-Bromoundecyltrichlorosilane is a key compound for forming self-assembled monolayers (SAMs) that allow for precise control over surface properties, which is critical for the performance and reliability of various devices. acs.org The formation of high-quality, reproducible SAMs from 11-bromoundecyltrichlorosilane on silicon substrates is a foundational step for many applications. acs.org Researchers have focused on optimizing the experimental conditions to control the surface chemistry, layer structure, and organization of these SAMs. acs.org Techniques such as X-ray photoelectron spectroscopy (XPS), wettability measurements, and ellipsometry are used to characterize and ensure the quality of the monolayers. acs.org

The ability to create mixed SAMs using 11-bromoundecyltrichlorosilane and other silanes, such as undecyltrichlorosilane, allows for the fine-tuning of surface chemical densities. acs.org This control is maintained even after subsequent chemical transformations, like the conversion of the terminal bromine to an amine group. acs.org Such highly controlled surfaces are crucial for developing high-performance molecular devices. tue.nl For instance, the modification of surfaces with 11-bromoundecyltrichlorosilane has been explored in the fabrication of flexible, transparent, and conductive composite electrodes, where it can help in preventing the surface oxidation of components like silver nanowires, thereby ensuring stable electrical properties. acs.org

The physical properties of nanostructures can also be manipulated using 11-bromoundecyltrichlorosilane SAMs. In one study, silicon nanopillars were functionalized with various silanes, including 11-bromoundecyltrichlorosilane, to study how surface modifications affect capillary-induced pattern collapse during wet processing. utwente.nl By modifying the surface energy and adhesive forces between the nanostructures, such collapses can be significantly reduced, which is vital for the reliability of nanoelectromechanical systems (NEMS). utwente.nlacs.org

| Parameter | Description | Finding | Reference |

| Monolayer Quality | Optimization of self-assembly process for 11-bromoundecyltrichlorosilane on silicon substrates. | Grazing angle FT-IR spectroscopy used to analyze –CH2 vibrations to determine layer quality. | psu.edu |

| Surface Functionalization | Conversion of bromine-terminated SAMs to other functional groups. | Quantitative conversion of bromine to azide (B81097) groups confirmed by the disappearance of the Br signal in XPS spectra. | tue.nl |

| Device Application | Use in flexible electronics. | Functionalization can prevent undesirable changes in electrical properties by prohibiting surface oxidation of silver nanowires. | acs.org |

Biomedical and Biotechnological Applications

Development of Functionalized Platforms for Biosensors

11-Bromoundecyltrichlorosilane is instrumental in the development of functionalized platforms for biosensors due to its ability to form a versatile foundational layer for the immobilization of biorecognition molecules. The process typically involves creating an azide-terminated surface by first depositing 11-bromoundecyltrichlorosilane and then performing a nucleophilic substitution with sodium azide. psu.edunist.gov This azide-functionalized surface is then ready for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach probes like DNA, peptides, or antibodies. nist.govmdpi.com

This strategy has been applied to various substrates, including silicon wafers, glass, and carbon nanotubes (CNTs). acs.orgmdpi.comacs.org For example, single-walled carbon nanotubes (SWNTs) have been silanized with 11-bromoundecyltrichlorosilane, converted to an azide form, and then functionalized with DNA aptamers for dopamine (B1211576) detection via copper-free click chemistry. mdpi.com The robust covalent attachment ensures the stability and reliability of the biosensing platform. nist.gov The ability to create these functionalized surfaces is critical for a wide range of diagnostic applications, from disease biomarker detection to environmental monitoring. acs.orgosti.gov

| Substrate | Functionalization Steps | Application | Reference |

| Silicon/Glass | 1. Silanization with 11-bromoundecyltrichlorosilane. 2. Conversion to azide. 3. Click chemistry with alkyne-modified probes. | Peptide microarrays for proteomics, DNA microarrays. | nist.govacs.org |

| Carbon Nanotubes | 1. Silanization with 11-bromoundecyltrichlorosilane. 2. Conversion to azide. 3. SPAAC with DBCO-functionalized molecules. | Biosensing nanohybrids (e.g., for dopamine detection). | mdpi.com |

| Mesoporous Silica (B1680970) | 1. Br-silanization. 2. Nucleophilic substitution to azide. 3. CuAAC with alkyne-functionalized molecules. | Drug delivery and antimicrobial surfaces. | rsc.org |

Surface Modification for Enhanced Biocompatibility in Medical Devices and Tissue Engineering

Surface properties play a critical role in the biocompatibility of medical devices and the success of tissue engineering scaffolds. Unmodified material surfaces can trigger adverse biological responses, such as inflammation or infection. 11-Bromoundecyltrichlorosilane provides a chemical handle to tailor surface chemistry to improve interactions with biological systems. By creating SAMs with this molecule, a surface can be subsequently modified with various biocompatible moieties.

For example, the terminal bromine can be converted to other functionalities that can then be used to attach biomolecules or polymers that enhance biocompatibility. acs.org Research has shown that controlling surface chemistry is crucial for studying biointerfaces, such as the interaction of materials with cells and tissues. acs.org While direct studies citing 11-bromoundecyltrichlorosilane for specific in-vivo biocompatibility enhancements are not prevalent in the provided search results, its foundational role in surface functionalization is a key enabling technology. This functionalization is a prerequisite for creating surfaces that can, for instance, promote specific cell adhesion for tissue integration or resist non-specific protein adsorption, which is often the first step in foreign body response. The development of bio-composites with improved biocompatibility has been noted as an important application of surface modification techniques. researchgate.net

Studies on Material-Biointerface Interactions (e.g., Bacteria Adhesion, Biofilm Formation)

The interaction between bacteria and material surfaces is a major concern in medical and industrial settings, leading to infections and biofouling. nih.govnih.gov 11-Bromoundecyltrichlorosilane is used to create well-defined model surfaces to study these interactions systematically. By forming mixed SAMs of 11-bromoundecyltrichlorosilane and other silanes, researchers can create surfaces with varying chemical densities (e.g., ratios of bromo and methyl groups), allowing for a controlled investigation of how surface chemistry affects bacterial adhesion and subsequent biofilm formation. acs.org

Understanding these fundamental interactions is essential for designing new materials that can inhibit or reduce bacterial colonization. empa.ch The physicochemical properties of a surface, such as its chemistry, charge, and topography, are known to influence bacterial attachment. nih.govempa.ch By using molecules like 11-bromoundecyltrichlorosilane to precisely control the surface chemistry, scientists can probe the mechanisms bacteria use to sense and respond to different surfaces. acs.orgempa.ch This knowledge is vital for developing novel antibacterial and anti-adhesive surfaces for medical implants, food processing equipment, and marine applications. nih.gov

Microarray Development for Molecular Detection

Microarrays are powerful tools for high-throughput analysis, enabling the simultaneous detection of thousands of different molecules. The performance of a microarray is highly dependent on the quality of the surface to which the probes are immobilized. 11-Bromoundecyltrichlorosilane is a key reagent in preparing surfaces for microarray fabrication. acs.org

The typical procedure involves the functionalization of a substrate, such as glass or silicon, with 11-bromoundecyltrichlorosilane to create a uniform alkyl bromide-terminated surface. acs.org This surface is then converted to an azide-terminated one. nist.govacs.org The resulting azide-functionalized slides serve as a robust platform for the covalent attachment of alkyne-modified probes, such as oligonucleotides or peptides, via "click" chemistry. acs.orgresearchgate.net This method ensures a stable, covalent, and site-specific attachment of the probes, leading to highly reproducible and sensitive microarrays. researchgate.net These microarrays are used for a variety of applications, including gene expression profiling, genotyping, and sequence-selective detection of double-stranded DNA. acs.org

Table of Surface Preparation Steps for Microarrays

| Step | Reagent/Process | Purpose | Reference |

| 1. Substrate Cleaning | Piranha solution (H₂SO₄/H₂O₂) | To clean and hydroxylate the glass or silicon surface. | acs.org |

| 2. Silanization | 11-Bromoundecyltrichlorosilane in toluene (B28343) | To form a uniform alkyl bromide-terminated monolayer. | acs.org |

| 3. Azide Conversion | Saturated solution of NaN₃ in DMF | To convert the terminal bromide to a reactive azide group. | nist.govacs.org |

| 4. Probe Immobilization | Alkyne-modified oligonucleotides/peptides via "click" chemistry | To covalently attach the detection probes to the surface. | acs.orgresearchgate.net |

Nanotechnology and Nanostructure Integration

11-Bromoundecyltrichlorosilane plays a significant role in nanotechnology by enabling the functionalization and integration of nanostructures. psu.eduelectronicsandbooks.com It can form high-quality monolayers on various nanostructures, which can then undergo further chemical modifications. psu.edu This capability is crucial for generating functional nanostructures for a wide range of applications.

One prominent application is the use of "click" chemistry on the nanoscale. psu.edu Nanostructures, such as those created by electro-oxidative lithography on an octadecyltrichlorosilane (B89594) (OTS) monolayer, can be selectively functionalized with 11-bromoundecyltrichlorosilane. researchgate.net The bromine terminus is then converted to an azide, creating a template for the highly efficient 1,3-dipolar cycloaddition reaction with acetylene-functionalized molecules. psu.eduresearchgate.net This allows for the precise attachment of various functional units, such as dyes or biomolecules, onto nanopatterned surfaces. researchgate.net

Furthermore, 11-bromoundecyltrichlorosilane has been used to functionalize carbon nanotubes (CNTs) for the assembly of inorganic and biological nanohybrids. mdpi.com This approach allows for the covalent attachment of entities like gold nanoparticles or DNA aptamers to the CNTs, creating complex, functional nano-architectures. mdpi.com The bromine group on silanized surfaces can also act as an initiator for atom transfer radical polymerization (ATRP), enabling the growth of patterned polymer brushes from a surface. tue.nlresearchgate.net

Functionalization of Nanopillars and Silica Spheres

Research has demonstrated the utility of 11-Bromoundecyltrichlorosilane in modifying various nanostructures, including silicon nanopillars and silica spheres. The trichlorosilyl (B107488) group readily reacts with surface hydroxyl groups on these materials, forming a stable, covalently bound monolayer. The terminal bromine atom then becomes available for a wide range of subsequent chemical reactions.

For instance, hollow mesoporous silica capsules (HMSCs) have been functionalized with 11-Bromoundecyltrichlorosilane as a foundational step for further modification. rsc.org In one study, the bromo-terminated surface was converted to an azide-terminated surface via nucleophilic substitution with sodium azide. rsc.org This azide-functionalized surface can then be used for "click" chemistry reactions, such as attaching dye molecules or drugs. rsc.orgnist.gov This step-wise functionalization is crucial for developing sophisticated systems like drug transport vehicles. rsc.org

While direct studies focusing exclusively on the functionalization of silicon nanopillars with 11-Bromoundecyltrichlorosilane are often integrated into broader application-focused research, the underlying chemistry is well-established. The process is analogous to the functionalization of flat silicon substrates, where the silane (B1218182) forms a dense monolayer. acs.org This initial layer provides a reactive handle at the nanopillar terminus, enabling the attachment of various molecules to alter surface properties or build complex hierarchical structures.

Prevention of Capillary-Induced Pattern Collapse in Nanostructures

A significant challenge in the fabrication of high-aspect-ratio (HAR) nanostructures, such as silicon nanopillars, is their tendency to collapse and stick together during the drying process after wet-chemical processing. This phenomenon, driven by capillary forces, can render the devices unusable. Coating the nanopillars with a SAM of 11-Bromoundecyltrichlorosilane has been shown to be an effective strategy to mitigate this problem. core.ac.uk

The collapse is primarily caused by strong adhesive forces between the nanopillars. By functionalizing the nanopillar surfaces, the inter-pillar adhesion can be significantly reduced. Research has systematically evaluated SAMs with different terminal groups to understand their effect on surface energy. core.ac.uk It was found that modifying the surface with molecules like 11-Bromoundecyltrichlorosilane, which possess both polar and dispersive surface energy components, alters the adhesive energy between the pillars. core.ac.uk This modification, performed in a solution phase before drying, prevents the pillars from permanently sticking together, thus preserving the integrity of the nanostructure array. core.ac.uk The SAM can later be removed by a gentle air-plasma treatment, leaving the clean nanopillar surface ready for the next fabrication step. core.ac.uk

Table 1: Effect of Surface Functionalization on Nanostructure Integrity

| Nanostructure | Functionalizing Agent | Application/Research Finding | Reference |

| Silicon Nanopillars | 11-Bromoundecyltrichlorosilane | Forms a self-assembled monolayer that reduces inter-pillar adhesion, preventing capillary-induced pattern collapse during fabrication. | core.ac.uk |

| Hollow Mesoporous Silica Capsules | 11-Bromoundecyltrichlorosilane | Provides a bromine-terminated surface for subsequent conversion to an azide, enabling click chemistry for drug and dye attachment. | rsc.org |

Catalysis and Surface Reactivity

The ability to immobilize catalytic species on a solid support is the cornerstone of heterogeneous catalysis, offering advantages in catalyst separation and reuse. Surfaces modified with 11-Bromoundecyltrichlorosilane provide a versatile platform for this purpose.

Heterogeneous Catalyst Development on Modified Surfaces

Surfaces functionalized with 11-Bromoundecyltrichlorosilane can act as a foundational layer for the development of heterogeneous catalysts. The terminal bromine atom serves as a reactive site for anchoring catalytically active molecules or nanoparticles. mpg.de This approach bridges the gap between homogeneous and heterogeneous catalysis by allowing well-defined molecular catalysts to be immobilized on a solid support. researchgate.net

The strategy involves a "grafted to" method, where the pre-formed SAM of 11-Bromoundecyltrichlorosilane on a support like silica or silicon is further reacted. researchgate.net For example, the bromine can be substituted by a ligand capable of coordinating with a metal center, or by a precursor to a catalytically active species. This method allows for the creation of single-site catalysts, where the active centers are well-separated and their chemical environment is precisely controlled. The long alkyl chain of the silane helps to create a specific microenvironment around the catalytic site, potentially influencing its activity and selectivity. While direct examples detailing a full catalytic cycle on an 11-Bromoundecyltrichlorosilane-derived catalyst are specific to proprietary industrial processes, the fundamental steps of surface preparation and functionalization are well-documented in academic research. nist.govmpg.de The modification of surfaces with azide groups, following initial silanization with 11-Bromoundecyltrichlorosilane, creates a platform for attaching alkyne-functionalized catalysts via copper-catalyzed "click" chemistry, a robust and widely used immobilization technique. nist.gov

Fundamental Studies on Surface Dynamics and Interfacial Phenomena